1-Acetyl-1H-indol-3-yl acetate
Description
1-Acetyl-1H-indol-3-yl acetate (CAS 16800-67-2) is an indole derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It features dual acetyl groups at the N1 and C3 positions of the indole core. This compound is synthesized via a two-step procedure starting from 2-chlorobenzoic acids, yielding moderate to good efficiency under optimized conditions . Its structural versatility makes it a precursor for biologically active molecules, including antioxidants and enzyme inhibitors .
Properties
IUPAC Name |
(1-acetylindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFBLDIZKYQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864716 | |
| Record name | 1-Acetyl-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-67-2 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indol-3-yl acetate can be synthesized through various methods. One common approach involves the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine as the base. This reaction is often carried out under microwave irradiation for a short duration at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate ester group undergoes hydrolysis under acidic, basic, or enzymatic conditions:
Enzymatic methods selectively cleave the 3-position acetate without affecting the N-acetyl group .
Substitution Reactions
Electrophilic substitution occurs preferentially at the indole ring’s 5- and 6-positions:
Halogenation and nitration proceed regioselectively due to the electron-donating effects of the N-acetyl group .
Oxidation and Reduction
The indole ring and acetyl groups participate in redox reactions:
Oxidation with KMnO₄ generates indoxyl derivatives, which are precursors for dyes and pharmaceuticals .
Condensation and Cyclization
The compound participates in cycloaddition and Knoevenagel reactions:
Microwave irradiation significantly accelerates cyclization, achieving yields up to 71% .
Functional Group Interconversion
The acetyl group undergoes transesterification and nucleophilic displacement:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Transesterification | MeOH/H₂SO₄ | 1-Acetyl-1H-indol-3-yl methanolate | 88% | |
| Grignard reaction | RMgX (R = alkyl/aryl) | 3-Substituted indole derivatives | 60–75% |
Key Research Findings
- Microwave Efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (34–71%) compared to conventional heating .
- Enzymatic Specificity : Lipases enable chemoselective deacetylation, preserving the N-acetyl group .
- Regioselectivity : Electrophilic substitutions favor the 5-position due to steric and electronic effects .
This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Scientific Research Applications
Biological Activities
1-Acetyl-1H-indol-3-yl acetate exhibits several biological activities that make it a candidate for therapeutic applications:
- Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Studies have indicated that this compound may possess antibacterial properties, making it useful in microbiological applications .
- Anticancer Potential : Research suggests that indole derivatives can inhibit cancer cell proliferation. Case studies have highlighted the anticancer activity of similar compounds, indicating a promising avenue for further exploration.
Table 2: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Inhibits cancer cell proliferation |
Therapeutic Applications
The therapeutic potential of this compound is being investigated across various fields:
- Cancer Treatment : Several studies have explored the compound's ability to target cancer cells selectively, with some derivatives showing enhanced efficacy compared to traditional chemotherapeutics.
- Infection Control : Its antimicrobial properties suggest it could be developed into new antibiotics or used in formulations to combat resistant bacterial strains.
- Neurological Disorders : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases.
Case Studies
Several case studies illustrate the compound's applications:
- Case Study on Anticancer Activity : A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Case Study on Antimicrobial Efficacy : Research highlighted the compound's effectiveness against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indol-3-yl acetate involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetyl and acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 1-Acetylindol-3-yl Acetates
1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS 33588-54-4)
- Molecular Formula: C₁₂H₁₀BrNO₃
- Key Differences: A bromine atom at the C5 position increases molecular weight (~296.12 g/mol) and alters electronic properties. Enhanced reactivity in electrophilic substitution due to bromine’s electron-withdrawing effect.
1-Acetyl-5-nitro-1H-indol-3-yl acetate (CAS 26491-03-2)
- Molecular Formula : C₁₂H₁₀N₂O₅
- Key Differences: A nitro group at C5 introduces strong electron-withdrawing effects, reducing solubility in polar solvents. Reactivity: The nitro group facilitates reduction reactions to form amine derivatives for pharmaceutical intermediates .
Functional Group Variations
Methyl 2-(1-acetyl-1H-indol-3-yl)acetate
- Synthesis : Derived from methyl 2-(1H-indol-3-yl)acetate via acetylation using acetic anhydride and DMAP .
- Key Differences :
Indoxyl-1,3-diacetate (Synonym for 1-Acetyl-1H-indol-3-yl acetate)
Bioactive Derivatives
N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides
- Structure: Incorporates a hydroxyimino methyl group at C3 and substituted phenylacetamide at N1.
- Bioactivity : Exhibits antioxidant properties, with structure-activity relationships (SAR) dependent on substituent electronegativity .
3-(1-Acetyl-1H-indol-3-yl)-7,9-dibromo-2-oxo-2H,5H-pyrano[3,2-c]chromene-5,8-diyl diacetate
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 16800-67-2 | C₁₂H₁₁NO₃ | 217.22 | Acetyl (N1, C3) |
| 1-Acetyl-5-bromo-1H-indol-3-yl acetate | 33588-54-4 | C₁₂H₁₀BrNO₃ | 296.12 | Br (C5) |
| 1-Acetyl-5-nitro-1H-indol-3-yl acetate | 26491-03-2 | C₁₂H₁₀N₂O₅ | 262.22 | NO₂ (C5) |
| Methyl 2-(1-acetyl-1H-indol-3-yl)acetate | - | C₁₃H₁₃NO₄ | 247.25 | Ester (C3 side chain) |
Biological Activity
1-Acetyl-1H-indol-3-yl acetate (C₁₂H₁₁NO₃) is an organic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features an indole core, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of the acetyl group at the 1-position enhances its solubility and reactivity, making it suitable for various biological applications.
The primary mechanism of action for this compound is its interaction with various enzymes and receptors in biological systems:
- Esterase Interaction : The compound serves as a substrate for esterases, undergoing hydrolysis to produce indoxyl and acetic acid. This reaction is significant in biochemical pathways involving drug metabolism and detoxification processes .
- Antioxidant Activity : Indole derivatives, including this compound, have been reported to exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress in cells .
Anti-inflammatory Effects
Indoles are known to modulate inflammatory responses. In preclinical studies, compounds structurally similar to this compound have shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties. While direct studies on this compound are scarce, its structural relatives have exhibited cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Yield
The synthesis of this compound has been optimized using microwave-assisted methods, yielding up to 86% efficiency. This method allows for rapid production while maintaining the integrity of the compound's biological activity .
Clinical Implications
In a study examining the pharmacokinetics of related indole compounds, it was found that these substances are rapidly metabolized in tissues expressing esterases. This suggests that this compound may also exhibit similar pharmacokinetic profiles, potentially influencing its therapeutic applications in clinical settings .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Acetyl-5-bromo-1H-indol-3-yl acetate | C₁₂H₁₀BrNO₃ | Exhibits antimicrobial activity; used in various syntheses. |
| 5-Iodoindole | C₈H₇IN | Studied for neuroprotective effects; simpler structure without acetyl groups. |
| Indole derivatives | Various | Known for diverse biological activities including antioxidant and anticancer effects. |
Q & A
What synthetic methodologies are optimal for producing 1-acetyl-1H-indol-3-yl acetate with high purity and yield?
Methodological Answer :
A two-step synthesis starting from 2-chlorobenzoic acids has been demonstrated to yield this compound efficiently. The first step involves cyclization to form the indole core, followed by acetylation using acetic anhydride under controlled conditions. Yields range from 40% to 75%, depending on substituent effects and reaction time optimization . Catalysts like p-toluenesulfonic acid (p-TSA) can enhance reaction rates in similar indole derivatization processes .
How do structural modifications (e.g., acetyl groups) influence the compound's spectroscopic properties?
Advanced Analysis :
The acetyl group at the 1-position alters electron density in the indole ring, which impacts NMR chemical shifts. For example, the ¹H-NMR signal for the indolic proton at position 3 shifts downfield (~δ 7.8–8.2 ppm) due to electron withdrawal. FT-IR spectroscopy confirms acetyl group presence via C=O stretching at ~1740 cm⁻¹. Computational methods (DFT) can predict these shifts and validate experimental data .
What contradictions exist in reported biological activities of this compound derivatives?
Data Contradiction Analysis :
Studies on indole-3-acetamide derivatives report conflicting antimicrobial efficacy. For instance, some papers claim MIC values of <10 µg/mL against E. coli, while others show no activity. These discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or structural differences (e.g., methoxy vs. acetyl substituents) . Rigorous standardization of bioassays is critical for reproducibility.
What catalytic systems improve regioselectivity in indole acetylation reactions?
Advanced Research Focus :
p-TSA-catalyzed reactions demonstrate high regioselectivity for acetylation at the indole 3-position due to hydrogen bonding stabilization of intermediates. Alternative systems, such as Lewis acids (e.g., ZnCl₂), may favor N-acetylation but require anhydrous conditions. Solvent polarity (e.g., DMF vs. toluene) also modulates selectivity .
How can computational modeling guide the design of novel 1-acetylindole derivatives?
Methodological Approach :
Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites. For example, the HOMO-LUMO gap of this compound (~4.2 eV) suggests susceptibility to nucleophilic attack at the acetyl carbonyl. Molecular docking studies can further prioritize derivatives for anticancer screening by simulating interactions with kinase targets .
What challenges arise in characterizing degradation products of this compound?
Technical Challenges :
Hydrolysis of the acetyl group under basic conditions generates indoxyl derivatives, which oxidize rapidly in air. LC-MS with electrospray ionization (ESI+) is recommended to detect transient intermediates. Stability studies in buffered solutions (pH 7.4, 37°C) reveal a half-life of ~48 hours, necessitating inert storage conditions .
How do substituents at the indole 5-position affect pharmacological activity?
Structure-Activity Relationship (SAR) :
Adding electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhances cytotoxicity in cancer cell lines (IC₅₀ < 5 µM), likely by increasing membrane permeability. Conversely, methoxy groups reduce activity due to steric hindrance. Comparative SAR tables should be constructed using standardized MTT assays .
What analytical techniques resolve ambiguities in isomeric indole derivatives?
Advanced Characterization :
Chiral HPLC with a cellulose-based column can separate enantiomers of substituted indoles. X-ray crystallography provides definitive proof of regiochemistry, as seen in the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile (CCDC deposition: 852144) .
Why do solvent systems significantly impact reaction outcomes in indole acetylation?
Mechanistic Insight :
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating acetylation. Non-polar solvents (e.g., toluene) favor kinetic control, leading to mixed products. Solvent choice must balance reaction rate and selectivity, with binary mixtures (e.g., DCM/THF) offering a compromise .
How can metabolic stability of this compound be assessed preclinically?
Methodological Framework :
Use liver microsomes (human/rat) to measure phase I metabolism. LC-MS/MS identifies primary metabolites, such as deacetylated indoxyl derivatives. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Comparative data should reference indole-3-acetic acid metabolism pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
